molecular formula C21H25NO5 B3510708 1-(BENZOYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL FURAN-2-CARBOXYLATE

1-(BENZOYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL FURAN-2-CARBOXYLATE

Cat. No.: B3510708
M. Wt: 371.4 g/mol
InChI Key: VTEQMSZWUSDZFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(BENZOYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL FURAN-2-CARBOXYLATE is a complex organic compound that features a furan ring and a piperidine ring. The compound is notable for its unique structure, which combines the properties of both furan and piperidine derivatives. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(BENZOYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL FURAN-2-CARBOXYLATE typically involves the following steps:

    Formation of the Furan-2-Carboxylate Moiety: This can be achieved through the reaction of furan with a suitable carboxylating agent, such as carbon dioxide, in the presence of a catalyst.

    Synthesis of the Piperidine Derivative: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 2,2,6,6-tetramethylpiperidine.

    Coupling Reaction: The final step involves the coupling of the furan-2-carboxylate moiety with the piperidine derivative. This can be achieved through esterification reactions using reagents like benzoyl chloride and a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(BENZOYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted piperidine-furan derivatives depending on the nucleophile used.

Scientific Research Applications

1-(BENZOYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL FURAN-2-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(BENZOYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-Carboxylates: Compounds like methyl furan-2-carboxylate and ethyl furan-2-carboxylate.

    Piperidine Derivatives: Compounds such as 2,2,6,6-tetramethylpiperidine and its derivatives.

Uniqueness

1-(BENZOYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL FURAN-2-CARBOXYLATE is unique due to its combined structural features of both furan and piperidine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(1-benzoyloxy-2,2,6,6-tetramethylpiperidin-4-yl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-20(2)13-16(26-19(24)17-11-8-12-25-17)14-21(3,4)22(20)27-18(23)15-9-6-5-7-10-15/h5-12,16H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEQMSZWUSDZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1OC(=O)C2=CC=CC=C2)(C)C)OC(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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